2,4-Dihydro-2-(2-methoxy-5-((2-(propionyloxy)ethyl)sulphonyl)phenyl)-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one
Description
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Properties
CAS No. |
85750-12-5 |
|---|---|
Molecular Formula |
C22H23N5O8S |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
2-[4-methoxy-3-[3-methyl-4-[(2-nitrophenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]phenyl]sulfonylethyl propanoate |
InChI |
InChI=1S/C22H23N5O8S/c1-4-20(28)35-11-12-36(32,33)15-9-10-19(34-3)18(13-15)26-22(29)21(14(2)25-26)24-23-16-7-5-6-8-17(16)27(30)31/h5-10,13,21H,4,11-12H2,1-3H3 |
InChI Key |
LJMNBFUCKAXZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1)OC)N2C(=O)C(C(=N2)C)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
2,4-Dihydro-2-(2-methoxy-5-((2-(propionyloxy)ethyl)sulphonyl)phenyl)-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of various functional groups that may influence its biological activity. The structure includes:
- Azo group : Known for its role in dye chemistry and potential biological interactions.
- Sulfonyl group : Often associated with anti-inflammatory and antimicrobial properties.
- Methoxy and nitrophenyl substituents : These groups can enhance lipophilicity and modulate receptor interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF-7), have shown promising results.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against a range of bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity : The sulfonyl group may inhibit specific enzymes involved in bacterial metabolism.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 12.5 µM observed after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptotic cell populations correlating with higher concentrations of the compound.
Case Study 2: Antimicrobial Testing
A series of agar diffusion tests were conducted to assess the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory zones, suggesting effective antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
